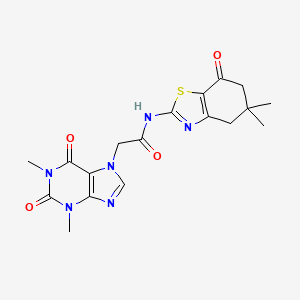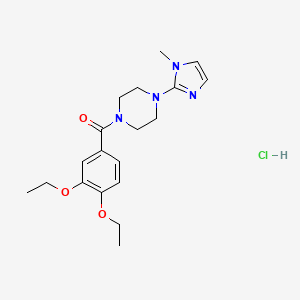
2-cloro-N-(6-nitro-1,3-benzotiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 2-position and a nitro group at the 6-position of the benzothiazole ring, along with a benzamide moiety
Aplicaciones Científicas De Investigación
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anti-tubercular agent.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
Target of Action
Similar benzothiazole derivatives have been shown to inhibit cyclo-oxygenase (cox) enzymes, specifically cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
, benzothiazole derivatives are generally known to inhibit the COX-2 enzyme. This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are key mediators of inflammation . Additionally, 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can bind to specific proteins, altering their conformation and function . These interactions are crucial for understanding the compound’s therapeutic potential and its mechanism of action.
Cellular Effects
The effects of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, it can affect the expression of genes involved in inflammation and immune response, thereby modulating the cellular environment .
Molecular Mechanism
At the molecular level, 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, enzyme activity, and protein function . For instance, the compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators . These molecular interactions are critical for understanding the compound’s therapeutic potential and its role in disease modulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of Nitro Group: The nitro group can be introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Chlorination: The chloro group is introduced through chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Formation of Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, catalysts (Pd/C), sodium dithionite.
Oxidation: Potassium permanganate, solvents (water, acetone).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Oxidized benzothiazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-6-nitrobenzothiazole
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
- 6-chloro-2-nitrobenzamide
Uniqueness
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-chloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-10-4-2-1-3-9(10)13(19)17-14-16-11-6-5-8(18(20)21)7-12(11)22-14/h1-7H,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLAIUNMXJZHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2407587.png)




![5-[(3-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2407594.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2407595.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2407600.png)

![3-{Octahydrocyclopenta[c]pyrrol-2-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2407602.png)



